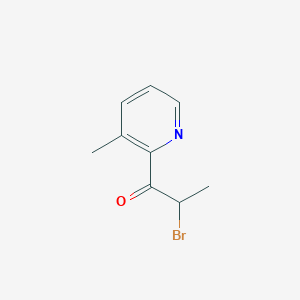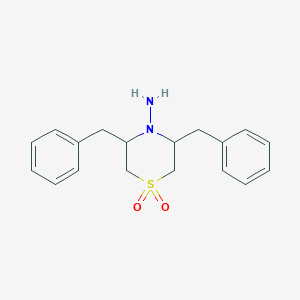
4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of appropriate benzyl derivatives with thiazinane precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione
- 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
- 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione
Uniqueness
4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibenzyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
917837-16-2 |
|---|---|
分子式 |
C18H22N2O2S |
分子量 |
330.4 g/mol |
IUPAC名 |
3,5-dibenzyl-1,1-dioxo-1,4-thiazinan-4-amine |
InChI |
InChI=1S/C18H22N2O2S/c19-20-17(11-15-7-3-1-4-8-15)13-23(21,22)14-18(20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 |
InChIキー |
NFYLXKUMVQXYFJ-UHFFFAOYSA-N |
正規SMILES |
C1C(N(C(CS1(=O)=O)CC2=CC=CC=C2)N)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)
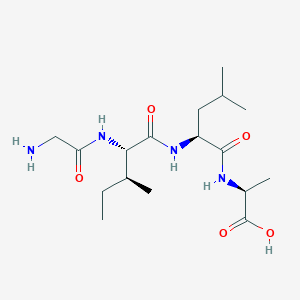
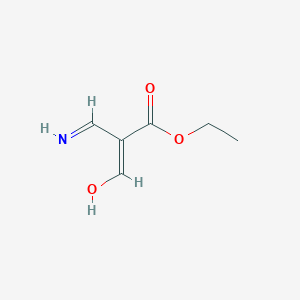
![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)
![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)

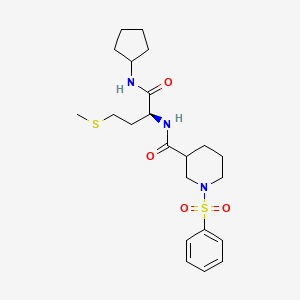
![4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-](/img/structure/B12619154.png)
![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)
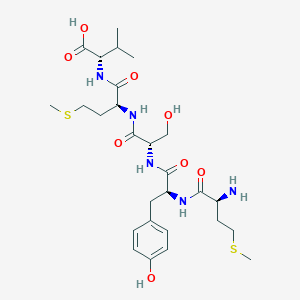
![4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
